Pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
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Overview
Description
Pyrrolidin-2-one: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are two distinct compounds with unique properties and applications.
Preparation Methods
Pyrrolidin-2-one: is typically synthesized by treating aqueous gamma-butyrolactone with ammonia at high temperatures (250–290°C) and pressures (0.4–1.4 MPa) over solid magnesium silicate catalysts . This reaction is carried out in a tubular reactor packed with the solid catalyst.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is produced through a nitration process involving hexamine and nitric acid. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing the risk of unwanted side reactions .
Chemical Reactions Analysis
Pyrrolidin-2-one: undergoes various chemical reactions, including:
Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrolidin-2-one structure.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: primarily undergoes decomposition reactions due to its explosive nature. The decomposition can be triggered by heat, shock, or friction, leading to the formation of nitrogen gas and other byproducts .
Scientific Research Applications
Pyrrolidin-2-one: has a wide range of applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Pyrrolidin-2-one derivatives are explored for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Pyrrolidin-2-one is used in the production of polyvinylpyrrolidone (PVP) and other polymers.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is primarily used in:
Mechanism of Action
Pyrrolidin-2-one: exerts its effects through various chemical pathways, depending on the specific derivative and application. For example, in pharmaceutical applications, it may interact with specific molecular targets to exert therapeutic effects .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposes rapidly upon initiation, releasing a large amount of energy in the form of heat and gas. This rapid decomposition is due to the breaking of nitrogen-nitrogen bonds in the tetrazocane ring, leading to the formation of stable nitrogen gas and other byproducts .
Comparison with Similar Compounds
Pyrrolidin-2-one: can be compared to other lactams, such as:
2-Pyrrolidone: Similar in structure but with different reactivity and applications.
Gamma-butyrolactone: A precursor in the synthesis of pyrrolidin-2-one.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: can be compared to other explosives, such as:
RDX (Research Department Explosive): Similar in structure but with slightly different explosive properties.
TNT (Trinitrotoluene): A widely used explosive with different chemical structure and properties.
Properties
CAS No. |
17415-51-9 |
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Molecular Formula |
C8H15N9O9 |
Molecular Weight |
381.26 g/mol |
IUPAC Name |
pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O8.C4H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;6-4-2-1-3-5-4/h1-4H2;1-3H2,(H,5,6) |
InChI Key |
WZQTWGLRDWEDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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